1-(2-ethoxyethyl)-3,9-dimethyl-7-(3-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione
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Description
1-(2-ethoxyethyl)-3,9-dimethyl-7-(3-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione is a useful research compound. Its molecular formula is C21H26N6O3 and its molecular weight is 410.478. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antiviral Activity
- A study explored the synthesis of a class of purine analogues, including compounds similar to the one , demonstrating their potential in antiviral applications. Moderate activity against rhinoviruses was observed in some compounds at non-toxic dosage levels (Kim et al., 1978).
Cardiotropic Actions
- Research on 1-(methoxybenzyl)-4-[2-((methoxybenzyl)amino)ethyl]piperazin-2,3-diones, a group containing structural similarities to the compound , revealed influence on cardiotropic actions. These studies suggest potential use in cardiovascular applications (Mokrov et al., 2019).
Antitumor and Vascular Relaxing Effects
- Novel heterocycles including [1,2,4]triazino-[3,2-f]purines were synthesized and examined for their biological activities. Some showed antitumor activity against specific leukemia cells, indicating potential for cancer research (Ueda et al., 1987).
Antimicrobial and Antibacterial Properties
- Compounds including derivatives of diketopiperazines, similar in structure to the compound , showed narrow-spectrum antibacterial activity against specific Gram-positive bacteria, highlighting their potential in antimicrobial research (Bara et al., 2020).
Anti-Inflammatory and Analgesic Applications
- Research into compounds derived from similar structures, like benzodifuranyl; 1,3,5-triazines, showed significant anti-inflammatory and analgesic activities, suggesting their potential use in treating inflammation and pain (Abu‐Hashem et al., 2020).
Synthesis and Structure-Activity Relationships
- Studies on the synthesis and structure-activity relationships of similar compounds, such as 2-substituted-6-(dimethylamino)-9-(4-methylbenzyl)-9H-purines, provide insights into their antiviral activity, demonstrating their potential for targeted drug design (Kelley et al., 1989).
Properties
IUPAC Name |
1-(2-ethoxyethyl)-3,9-dimethyl-7-[(3-methylphenyl)methyl]-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6O3/c1-5-30-10-9-27-20-22-18-17(25(20)12-15(3)23-27)19(28)26(21(29)24(18)4)13-16-8-6-7-14(2)11-16/h6-8,11H,5,9-10,12-13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFQXNBAWLJPAEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=NC3=C(N2CC(=N1)C)C(=O)N(C(=O)N3C)CC4=CC=CC(=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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